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Compound of Interest
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Compound Name:
carbohydrazide

Cat. No.: B1299444

A detailed guide for researchers and drug development professionals on the binding affinities
and interaction patterns of novel tetrahydro-indazole derivatives. This report synthesizes
experimental data from various studies to provide an objective comparison of their performance
against key biological targets.

Tetrahydro-indazole and its derivatives represent a significant class of heterocyclic compounds
in medicinal chemistry, forming the structural core of numerous inhibitors targeting a wide
range of enzymes and receptors.[1] Their versatile scaffold allows for structural modifications to
achieve high potency and selectivity against various biological targets, including protein
kinases and sigma receptors, which are crucial in cancer and neurodegenerative disease
research. This guide provides a comparative analysis of docking studies performed on different
tetrahydro-indazole analogs, supported by quantitative binding data and detailed experimental
protocols.

Quantitative Data Summary: Binding Affinities and
Docking Scores

The following tables summarize the binding affinities and inhibitory concentrations of various
tetrahydro-indazole analogs against their respective biological targets. These values are critical
for comparing the potency and selectivity of the different derivatives.
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Table 1: Sigma-2 Receptor Binding Affinity for Tetrahydro-Indazole Analogs[?]

R Group . ) ) . . .
L Sigma-1 (pKi+ Sigma-2 (pKi* Sigma-2 Ki
Compound ID (Substitution

SEM) SEM) (nM)

on Benzyl)

H
7a ] <5.0 6.13 + 0.05 ~741

(Unsubstituted)
7b 4-Cl <5.0 6.30 £ 0.09 ~501
7c 2,4-di-OCHs <5.0 7.11+£0.06 ~78
7d 3-OH 6.45 + 0.04 6.53 £ 0.06 ~295
Te 4-SO2NH:2 <50 6.70 £ 0.05 ~200
79 4-Piperidine <5.0 7.42 £0.02 ~38

Data sourced from a study on tetrahydroindazole-based sigma-2 receptor ligands.[2] pKi is the
negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding
affinity.

Table 2: Inhibitory Activity of Tetrahydro-Indazoles Against CDK2/Cyclin Complexes[3]

Binding Affinity Inhibitory Activity

Compound ID Target Complex Improvement (vs. Improvement (vs.
Hit Cmpd 3) Hit Cmpd 3)

53 CDK2/Cyclin A1 3-fold 2- to 10-fold

53 CDK2/Cyclin E 3-fold 2- to 10-fold

53 CDK2/Cyclin O 3-fold 2- to 10-fold

59 CDK2/Cyclin A1 3-fold 2- to 10-fold

59 CDK2/Cyclin E 3-fold 2- to 10-fold

59 CDK2/Cyclin O 3-fold 2- to 10-fold
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Data from a study identifying tetrahydroindazoles as inhibitors of CDK2/cyclin complexes.[3]
The original hit compound was 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-
indazol-4(3aH)-one (3).

Experimental Protocols

The methodologies outlined below are representative of standard procedures used in the
molecular docking of tetrahydro-indazole analogs.

General Molecular Docking Protocol (Example using
AutoDock)

Molecular docking simulations are widely used to predict the binding poses and affinities of
ligands with a target protein.[4] The following protocol is a generalized workflow based on
common practices in the field.[4][5]

e Protein Preparation:

[¢]

The three-dimensional crystal structure of the target protein is obtained from a public
repository like the Protein Data Bank (PDB).[4]

o All non-essential molecules, including water, ions, and co-crystallized ligands, are
removed from the protein structure.[4]

o Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g.,
Kollman charges) are assigned.[4]

o The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
e Ligand Preparation:

o The 2D structures of the tetrahydro-indazole analogs are drawn using chemical drawing
software such as ChemDraw.[5]

o These 2D structures are converted into 3D models.

o Energy minimization is performed on the 3D ligand structures using a suitable force field to
obtain a stable, low-energy conformation.[4][5]
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o The prepared ligands are saved in the appropriate format (e.g., PDBQT).

e Grid Box Generation:

o Agrid box is defined around the active site of the target protein. The size and center of the
grid are chosen to encompass the entire binding pocket where the ligand is expected to
interact.

e Docking Simulation:

o Docking is performed using software like AutoDock Vina or AutoDock 4.[4][5] The software
explores various possible conformations and orientations of the ligand within the protein's
active site.

o The program calculates a binding energy or docking score for each pose, typically
expressed in kcal/mol.[6] The most favorable poses are those with the lowest binding
energy scores.[7]

e Analysis of Results:
o The results are analyzed to identify the best binding poses based on the docking scores.

o The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen
bonds, hydrophobic interactions) are visualized and examined using software like
Discovery Studio Visualizer or PyMOL.[5]

Visualizations: Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflow for molecular docking and
a representative signaling pathway targeted by these compounds.
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Caption: A generalized workflow for in silico molecular docking studies.
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Caption: Inhibition of a kinase signaling pathway by a tetrahydro-indazole analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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